molecular formula C14H16ClN3 B15306493 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Katalognummer: B15306493
Molekulargewicht: 261.75 g/mol
InChI-Schlüssel: VODGUFVYUUFZLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a tetrahydroindazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chloro-substituted phenyl precursor, which is then subjected to cyclization reactions to form the indazole ring systemReaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure the consistency and reliability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

Major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties.

Wissenschaftliche Forschungsanwendungen

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other indazole derivatives with different substituents on the phenyl ring or the indazole moiety. Examples include:

Uniqueness

What sets 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the chloro group and the tetrahydroindazole ring system allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C14H16ClN3

Molekulargewicht

261.75 g/mol

IUPAC-Name

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H16ClN3/c1-9-5-6-10(7-12(9)15)18-14-4-2-3-13(16)11(14)8-17-18/h5-8,13H,2-4,16H2,1H3

InChI-Schlüssel

VODGUFVYUUFZLW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.